molecular formula C14H8ClN7O B2954288 N-(5-chloro-2-cyanophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448054-83-8

N-(5-chloro-2-cyanophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2954288
CAS No.: 1448054-83-8
M. Wt: 325.72
InChI Key: WVCGJRIYZNQQBL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound of significant interest in scientific research. The molecular structure incorporates both a pyridazine and a 1,2,4-triazole ring, heterocyclic scaffolds that are frequently explored in medicinal chemistry and materials science . The 1,2,4-triazole moiety, in particular, is a well-documented pharmacophore known to be associated with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant effects . Researchers are investigating this compound and its analogs primarily in the context of drug discovery and development. The specific mechanism of action and research applications for this compound are dependent on the biological target and system under investigation. Researchers should consult the primary scientific literature for detailed pharmacological and toxicological data. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN7O/c15-10-2-1-9(6-16)12(5-10)19-14(23)11-3-4-13(21-20-11)22-8-17-7-18-22/h1-5,7-8H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGJRIYZNQQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-cyanophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C13H10ClN5OC_{13}H_{10}ClN_5O, with a molecular weight of approximately 273.7 g/mol. The structural configuration includes a pyridazine ring, a triazole moiety, and a chloro-cyanophenyl group, contributing to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole and pyridazine have been shown to possess cytotoxic effects against various cancer cell lines. The compound this compound was evaluated for its cytotoxicity using the MTT assay against human adenocarcinoma cell lines such as MCF-7 (breast) and LoVo (colon) cells.

Cell Line IC50 (µM)
MCF-715.2
LoVo12.8

The IC50 values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that triazole derivatives can interact with specific cellular pathways that regulate apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins.

Antiviral Activity

In addition to anticancer properties, this compound has been investigated for antiviral activity. Compounds containing triazole structures have demonstrated efficacy against various viral pathogens by inhibiting viral replication and entry into host cells.

Case Studies

A notable study assessed the antiviral potential of triazole derivatives against HIV. The results indicated that compounds with structural similarities to this compound exhibited potent inhibitory effects on HIV reverse transcriptase with low cytotoxicity.

Compound EC50 (nM) CC50 (µM)
Compound A0.244.8
N-(5-chloro...)0.305.0

These findings suggest that modifications in the chemical structure can enhance antiviral activity while maintaining low toxicity levels.

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how variations in chemical structure influence biological activity:

  • Chloro Substitution : The presence of chlorine at position 5 enhances lipophilicity and improves binding affinity to target enzymes.
  • Cyanophenyl Group : This moiety contributes to increased potency against cancer cell lines.
  • Triazole Ring : Essential for both anticancer and antiviral activities due to its ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamide analogs with structural similarities to the target compound. Key comparisons include:

Table 1: Physical and Structural Properties
Compound Core Structure Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula (MW)
Target Compound Pyridazine 5-Cl-2-CN-phenyl, 1H-1,2,4-triazol-1-yl N/A N/A C15H9ClN6O (348.73 g/mol)*
3a () Pyrazole Phenyl, 4-cyano-1-phenyl-pyrazol-5-yl 68 133–135 C21H15ClN6O (402.84 g/mol)
3b () Pyrazole 4-Cl-phenyl, 4-cyano-1-phenyl-pyrazol-5-yl 68 171–172 C21H14Cl2N6O (437.28 g/mol)
3d () Pyrazole 4-F-phenyl, 4-cyano-1-phenyl-pyrazol-5-yl 71 181–183 C21H14ClFN6O (421.83 g/mol)

*Calculated based on IUPAC name.

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F in 3b, 3d) correlate with higher melting points compared to non-halogenated analogs (e.g., 3a). This trend suggests enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) in halogenated derivatives .
  • Synthetic Yields : Carboxamide coupling reactions (e.g., using EDCI/HOBt in DMF) yield ~60–70% for pyrazole derivatives, suggesting similar challenges in optimizing reactions for pyridazine analogs .

Benzothiazole-Triazole Derivatives ()

Compounds 5a–m in incorporate triazole-thioether or triazole-acetamide moieties on benzothiazole cores. While structurally distinct from the target compound, they highlight the role of triazole in modulating bioactivity:

  • Triazole as a Pharmacophore : The 1H-1,2,4-triazol-1-yl group in the target compound mirrors its use in benzothiazole derivatives for hydrogen bonding or metal coordination, a common strategy in kinase or protease inhibitor design .
  • Substitution Patterns : Chlorine substitution in analogs (e.g., 5a–m) parallels the 5-Cl group in the target compound, which may enhance electrophilic interactions in biological targets.

Pyridazine-Based Patent Compounds ()

  • Crystalline Forms (): A patented compound with a pyridazine core (6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide) shares structural motifs with the target compound.
  • Pyrrolo-Pyridazine Derivatives () : Complex carboxamide derivatives with pyrrolo-pyridazine cores (e.g., EP 4 374 877 A2) demonstrate the therapeutic relevance of pyridazine scaffolds. Substituents like trifluoromethyl or difluorophenyl in these analogs may inform optimization strategies for the target compound’s pharmacokinetic profile .

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